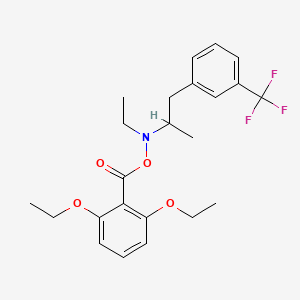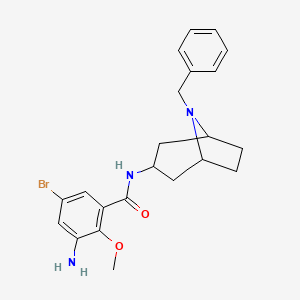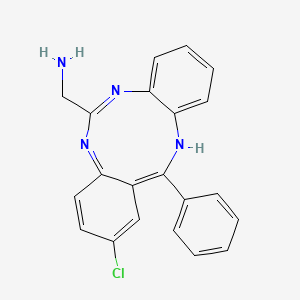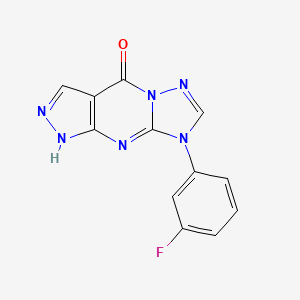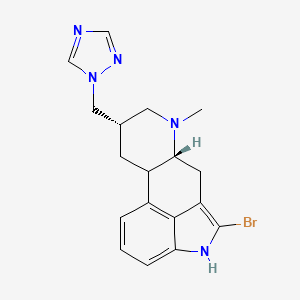
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multi-step organic reactions. The starting material is usually an ergoline derivative, which undergoes bromination, methylation, and triazole substitution under controlled conditions. Common reagents include bromine, methyl iodide, and 1,2,4-triazole, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a precursor in the synthesis of more complex ergoline derivatives, which are studied for their unique chemical properties.
Biology
In biological research, it is used to study receptor binding and signal transduction pathways due to its structural similarity to neurotransmitters.
Medicine
Pharmaceutical applications include its use as a template for developing drugs targeting neurological disorders, such as Parkinson’s disease and migraines.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as dopamine and serotonin receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways involved depend on the specific ergoline derivative and its target receptors.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic acid diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Propiedades
Número CAS |
162070-39-5 |
|---|---|
Fórmula molecular |
C18H20BrN5 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
(6aR,9S)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1 |
Clave InChI |
OIEOLSGTSYIVSE-VKCPWKDNSA-N |
SMILES isomérico |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




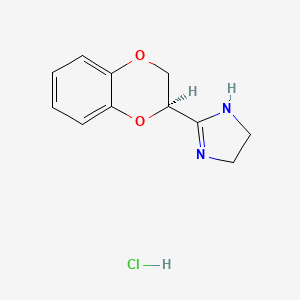
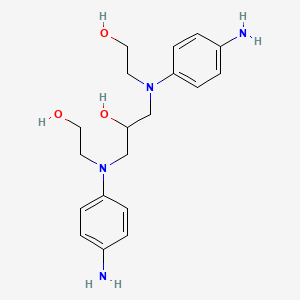
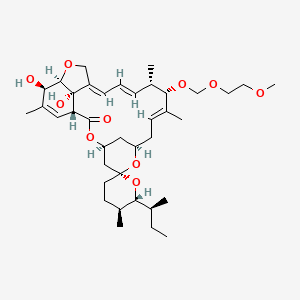
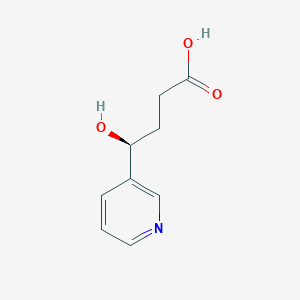
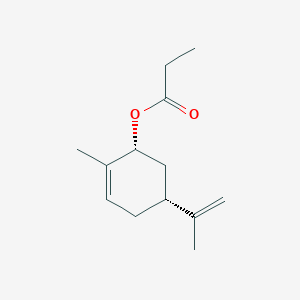
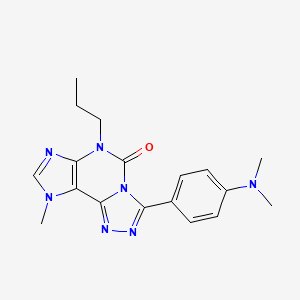

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
